molecular formula C30H36N2O6S2 B284796 N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide

N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide

货号 B284796
分子量: 584.8 g/mol
InChI 键: UFYRDTOGYDOJJM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

作用机制

N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a key role in the development and survival of cancer cells and immune cells. By inhibiting BTK, N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide prevents the activation of downstream signaling pathways that promote cell growth and survival, ultimately leading to the death of cancer cells and the suppression of immune responses.
Biochemical and Physiological Effects:
Studies have shown that N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide has a high degree of selectivity for BTK, meaning it does not affect other kinases or proteins in the body. This selectivity reduces the risk of off-target effects and toxicity. N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life, which make it a promising candidate for further development.

实验室实验的优点和局限性

N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide has several advantages for lab experiments, including its high selectivity for BTK, good pharmacokinetic properties, and promising preclinical results. However, there are also some limitations to its use in lab experiments, including the need for further studies to determine its safety and efficacy in humans, as well as the potential for drug resistance to develop over time.

未来方向

There are several future directions for the development of N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide. One area of focus is the development of combination therapies that can enhance its effectiveness in treating cancer and autoimmune diseases. Another area of focus is the development of biomarkers that can predict patient response to treatment with N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide in different patient populations. Finally, clinical trials are needed to determine the safety and efficacy of N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide in humans.

合成方法

The synthesis of N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide involves several steps, including the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-aminophenol to form 4-tert-butylphenylsulfonamide. This compound is then reacted with N-acetylsulfanilyl chloride to form N-acetyl-N-(4-tert-butylphenylsulfonyl)aniline. The final step involves the reaction of N-acetyl-N-(4-tert-butylphenylsulfonyl)aniline with 4-tert-butylbenzenesulfonyl chloride to form N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide.

科学研究应用

N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide has been shown to have potential therapeutic applications in various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also shown promise as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus. Preclinical studies have demonstrated that N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide inhibits the growth and proliferation of cancer cells and reduces inflammation associated with autoimmune diseases.

属性

分子式

C30H36N2O6S2

分子量

584.8 g/mol

IUPAC 名称

N-[4-[acetyl-(4-tert-butylphenyl)sulfonylamino]phenyl]-N-(4-tert-butylphenyl)sulfonylacetamide

InChI

InChI=1S/C30H36N2O6S2/c1-21(33)31(39(35,36)27-17-9-23(10-18-27)29(3,4)5)25-13-15-26(16-14-25)32(22(2)34)40(37,38)28-19-11-24(12-20-28)30(6,7)8/h9-20H,1-8H3

InChI 键

UFYRDTOGYDOJJM-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=C(C=C1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C

规范 SMILES

CC(=O)N(C1=CC=C(C=C1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。